molecular formula C17H21NO2S B2394182 N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide CAS No. 380189-58-2

N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide

Cat. No.: B2394182
CAS No.: 380189-58-2
M. Wt: 303.42
InChI Key: KPZXOCOMNCZKIA-UHFFFAOYSA-N
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Description

N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring, a phenoxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the phenoxy group and the thiophene ring. One common synthetic route involves the reaction of 4-(propan-2-yl)phenol with 2-bromopropane to form 1-[4-(propan-2-yl)phenoxy]propan-2-yl bromide. This intermediate is then reacted with thiophene-2-carboxamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis equipment can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenoxy or thiophene rings.

Scientific Research Applications

N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and phenoxy-substituted carboxamides, such as:

  • N-{1-[4-(methyl)phenoxy]propan-2-yl}thiophene-2-carboxamide
  • N-{1-[4-(ethyl)phenoxy]propan-2-yl}thiophene-2-carboxamide

Uniqueness

N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring , a phenoxy group , and a carboxamide functional group . Its molecular formula is C17H21N1O2SC_{17}H_{21}N_{1}O_{2}S, with a molecular weight of approximately 305.42 g/mol. The structural uniqueness contributes to its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially leading to various therapeutic effects.

Antitumor Activity

Research indicates that thiophene derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. A study demonstrated that specific derivatives displayed cytotoxic effects on breast cancer cells, with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, which can be beneficial in conditions like diabetes and obesity. For example, similar compounds have shown inhibition of α-amylase, an enzyme crucial for carbohydrate metabolism .

Case Studies

  • Cytotoxicity Studies : In vitro studies on breast cancer cell lines (MCF-7) revealed that this compound exhibited significant cytotoxic effects with low toxicity towards normal cells .
  • Enzyme Activity : A comparative analysis showed that derivatives of this compound could effectively inhibit α-amylase activity, suggesting potential applications in managing diabetes through carbohydrate metabolism regulation .
  • Structure-Activity Relationship (SAR) : SAR studies indicated that modifications to the phenoxy and thiophene moieties could enhance biological activity, highlighting the importance of specific substituents in achieving desired pharmacological effects .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Biological Activity
N-{1-[4-(methyl)phenoxy]propan-2-yl}thiophene-2-carboxamide15.0Moderate Antitumor
N-{1-[4-(ethyl)phenoxy]propan-2-yl}thiophene-2-carboxamide10.5High Antitumor
This compound8.0Significant Antitumor

Properties

IUPAC Name

N-[1-(4-propan-2-ylphenoxy)propan-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-12(2)14-6-8-15(9-7-14)20-11-13(3)18-17(19)16-5-4-10-21-16/h4-10,12-13H,11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZXOCOMNCZKIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(C)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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